N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzenesulfonamide
Overview
Description
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzenesulfonamide is a complex organic compound featuring an imidazo[1,2-a]pyrimidin-2-yl group attached to a 2-methoxyphenyl ring, which is further linked to a 4-methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzenesulfonamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyrimidin-2-yl core. This can be achieved through multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). The 2-methoxyphenyl group is then introduced through a substitution reaction, followed by the attachment of the 4-methylbenzenesulfonamide group[{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient production. Continuous flow chemistry and other advanced techniques may also be employed to enhance scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound has shown promise in medicinal research, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidin-2-yl derivatives
2-Methoxyphenyl derivatives
4-Methylbenzenesulfonamide derivatives
Uniqueness: N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to its similar counterparts
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-14-4-7-16(8-5-14)28(25,26)23-17-12-15(6-9-19(17)27-2)18-13-24-11-3-10-21-20(24)22-18/h3-13,23H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVSPRHNELICEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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